3-Methyl-1,2,4-triazolo[3,4-A]phthalazine chemical structure and properties
3-Methyl-1,2,4-triazolo[3,4-A]phthalazine chemical structure and properties
An In-Depth Technical Guide to 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine: Structure, Properties, and Therapeutic Potential
Introduction
3-Methyl-1,2,4-triazolo[3,4-a]phthalazine is a fused heterocyclic compound of significant interest in medicinal chemistry and pharmacology. Structurally, it consists of a phthalazine ring system fused with a 1,2,4-triazole ring, featuring a methyl group at the 3-position.[1][2] This scaffold is noteworthy as it is a known metabolite of Hydralazine, a widely used antihypertensive medication.[3] The rigid, planar nature of the molecule and the strategic placement of nitrogen atoms make it a versatile ligand for various biological targets.[1][4]
This guide provides a comprehensive overview of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine, detailing its chemical structure, physicochemical properties, synthesis, and known biological activities. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of phthalazine derivatives.
Chemical Identity and Molecular Structure
The unique arrangement of aromatic and heteroatomic rings defines the chemical behavior and biological activity of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine.
Systematic Identification:
-
IUPAC Name: 3-methyl-[1][5][6]triazolo[3,4-a]phthalazine[1][2]
-
Synonyms: 3-Methyltriazolophthalazine, MTP, 3-Methyl-s-triazolo(3,4-a)phthalazine, NSC 116346[1][2][6][8]
Structural Features: The core of the molecule is the triazolo[3,4-a]phthalazine system, a planar polycyclic aromatic structure. X-ray crystallographic studies of its monohydrate form confirm that the organic molecule is nearly planar.[4][9] This planarity facilitates π-π stacking interactions in a crystalline state and influences its ability to intercalate with biological macromolecules.[4][9] The dihedral angle between the phenyl and 1,2,4-triazole rings is minimal, at approximately 2.84°.[4] The methyl group at the 3-position adds lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic pockets in target proteins.[10]
Caption: Fused ring structure of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. This data is essential for designing experimental protocols, including formulation for biological assays and analytical method development.
| Property | Value | Source(s) |
| Physical State | Pale yellow to yellow solid | [3][11] |
| Molecular Formula | C₁₀H₈N₄ | [1][5][7] |
| Molecular Weight | 184.20 g/mol | [2][5][7] |
| Melting Point | 168-170 °C (334.4-338 °F, 441.1-443.1 K) | [11] |
| Density | 1.39 g/cm³ | [11] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethanol, Methanol | [11] |
| Storage Temperature | Long-term: -20°C; Short-term: Room Temperature | [6] |
Synthesis and Characterization
The most direct and commonly cited synthesis of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine involves a cyclocondensation reaction. The causality behind this choice is the high yield and operational simplicity, utilizing readily available starting materials.
Experimental Protocol: Synthesis via Cyclocondensation [4]
This protocol describes the reaction of 1-hydrazinophthalazine with acetic acid. The acetic acid serves as both a reactant (providing the acetyl group which forms the methyl-substituted triazole ring) and the reaction solvent.
-
Step 1: Reactant Preparation
-
To a round-bottom flask, add 1-hydrazinophthalazine (e.g., 2 g, 12.5 mmol).
-
Add glacial acetic acid (e.g., 10 mL). The acid acts as the acyl source and solvent.
-
-
Step 2: Reaction
-
Heat the mixture to reflux for 4 hours. The elevated temperature is necessary to overcome the activation energy for the intramolecular cyclization and dehydration steps.
-
-
Step 3: Product Isolation
-
After cooling, quench the reaction mixture by pouring it into ice-cold water. This causes the organic product to precipitate out of the aqueous acidic solution.
-
Collect the resulting solid precipitate by vacuum filtration.
-
-
Step 4: Purification
-
The crude solid can be purified by recrystallization from a suitable solvent, such as methanol or ethyl acetate, to yield the final product as a crystalline solid.[4]
-
Caption: Workflow for the synthesis of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine.
Alternative Synthetic Approaches: For creating a diverse library of analogs, particularly for structure-activity relationship (SAR) studies, other methods are employed. Suzuki coupling reactions have been successfully used to synthesize new analogs by introducing various aryl substituents, demonstrating the versatility of the phthalazine core for further functionalization.[12]
Pharmacological Profile and Potential Applications
The triazolophthalazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
Established and Potential Activities:
-
Hypotensive Action: The compound itself is recognized for exhibiting hypotensive (blood pressure lowering) effects, a property it shares with its parent drug, hydralazine.[3][5][6]
-
Benzodiazepine Receptor Ligand: 3-substituted 1,2,4-triazolo[3,4-a]phthalazines have been identified as high-affinity ligands for the benzodiazepine receptor site on the GABA-A receptor complex.[1][4] This suggests a potential for developing novel anxiolytic, sedative, or anticonvulsant agents based on this scaffold.
-
Anticancer Activity: While the parent compound's anticancer profile is not extensively detailed, numerous derivatives have been synthesized and evaluated.[1] Studies have shown that novel 1,2,4-triazolo[3,4-a]phthalazine derivatives can exhibit potent antitumor activity against various human cancer cell lines, including colon (HCT-116) and breast (MCF-7) cancer.[13][14] Some of these derivatives are designed as inhibitors of key oncogenic targets like VEGFR-2.[14]
-
Antimicrobial Properties: Derivatives of this compound have also been explored for their efficacy against microbial infections.[1][12]
Non-Medical Applications: Beyond pharmacology, the phthalazine core is valued in materials science. These compounds have been utilized as:
Caption: Potential applications stemming from the core chemical structure.
Conclusion
3-Methyl-1,2,4-triazolo[3,4-a]phthalazine is a molecule with a rich chemical and pharmacological profile. Its identity as a metabolite of hydralazine, coupled with its own hypotensive and neuroactive potential, makes it a subject of continued interest. The demonstrated success in synthesizing diverse analogs with potent anticancer and antimicrobial activities highlights the therapeutic promise of the triazolophthalazine scaffold. Future research should focus on elucidating the specific mechanisms of action for its various biological effects and optimizing the core structure to develop next-generation therapeutics with enhanced potency and selectivity.
References
-
Dutkiewicz, G., Kumar, C. S. C., Yathirajan, H. S., Mayekar, A. N., & Kubicki, M. (2009). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2694. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97339, 3-Methyl-1,2,4-triazolo(3,4-a)phthalazine. Retrieved from [Link]
-
Bollikolla, H. B., et al. (2019). Synthesis of new analogs of 3-methyl-[1][5][6] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. Mediterranean Journal of Chemistry, 8(4), 261-270. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-(3-methyl-2,4-dihydroxyphenyl)-1,2,4-triazolo[3,4-a]phthalazine. Retrieved from [Link]
-
Bollikolla, H. B., et al. (2019). View of Synthesis of new analogs of 3-methyl-[1][5][6] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. Mediterranean Journal of Chemistry. Retrieved from [Link]
-
Liu, H. M., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235-244. Retrieved from [Link]
-
PubMed. (2009). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-cancer agents in medicinal chemistry, 18(11), 1569-1585. Retrieved from [Link]
Sources
- 1. Buy 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine | 20062-41-3 [smolecule.com]
- 2. 3-Methyl-1,2,4-triazolo(3,4-a)phthalazine | C10H8N4 | CID 97339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-METHYL-1,2,4-TRIAZOLO[3,4-A]PHTHALAZINE | 20062-41-3 [chemicalbook.com]
- 4. 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. usbio.net [usbio.net]
- 7. 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine | 20062-41-3 | FM25595 [biosynth.com]
- 8. clearsynth.com [clearsynth.com]
- 9. 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CAS 20062-41-3: 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine [cymitquimica.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
